

Edralbrutinib: A Technical Overview of Target Binding and Selectivity

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Compound of Interest

Compound Name: Edralbrutinib

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Edralbrutinib (also known as TG-1701) is an orally available, irreversible inhibitor of Bruton's tyrosine kinase (BTK) that has demonstrated high potency and a distinct selectivity profile.^[1] As a key signaling molecule in B-lymphocytes, BTK is a validated therapeutic target for various B-cell malignancies.^{[2][3]} This technical guide provides an in-depth analysis of **Edralbrutinib**'s target engagement, binding kinetics, and its selectivity against other kinases, supported by detailed experimental methodologies and pathway visualizations.

Target Binding and Potency

Edralbrutinib is a potent inhibitor of BTK.^[4] It forms a covalent bond with the kinase, leading to irreversible inhibition.^[3] This strong interaction is reflected in its low nanomolar potency in biochemical assays.

Parameter	Value	Reference
Binding Affinity (Kd)	3 nmol/L	^[1]
Biochemical Potency (IC50)	3 nM	^[5]

Selectivity Profile

A critical attribute of any kinase inhibitor is its selectivity, which influences its therapeutic window and potential off-target effects. **Edralbrutinib** has been shown to be a highly selective BTK inhibitor, with significantly less activity against many other kinases compared to the first-in-class inhibitor, ibrutinib.[1][5] The following table summarizes the half-maximal inhibitory concentrations (IC50) of **Edralbrutinib** against a panel of related kinases, providing a direct comparison with other notable BTK inhibitors.

Table 1: Kinase Inhibition Profile (IC50, nM)

Kinase	Edralbrutinib (TG-1701)	Ibrutinib	Acalabrutinib
BTK	3	1.5	5.1
TEC	4	7	93
TXK	136	2	368
EGFR	270	5.3	> 1000
HER2	> 3000	6.4	1000
ITK	> 3000	4.9	> 1000
JAK3	> 3000	32	> 1000

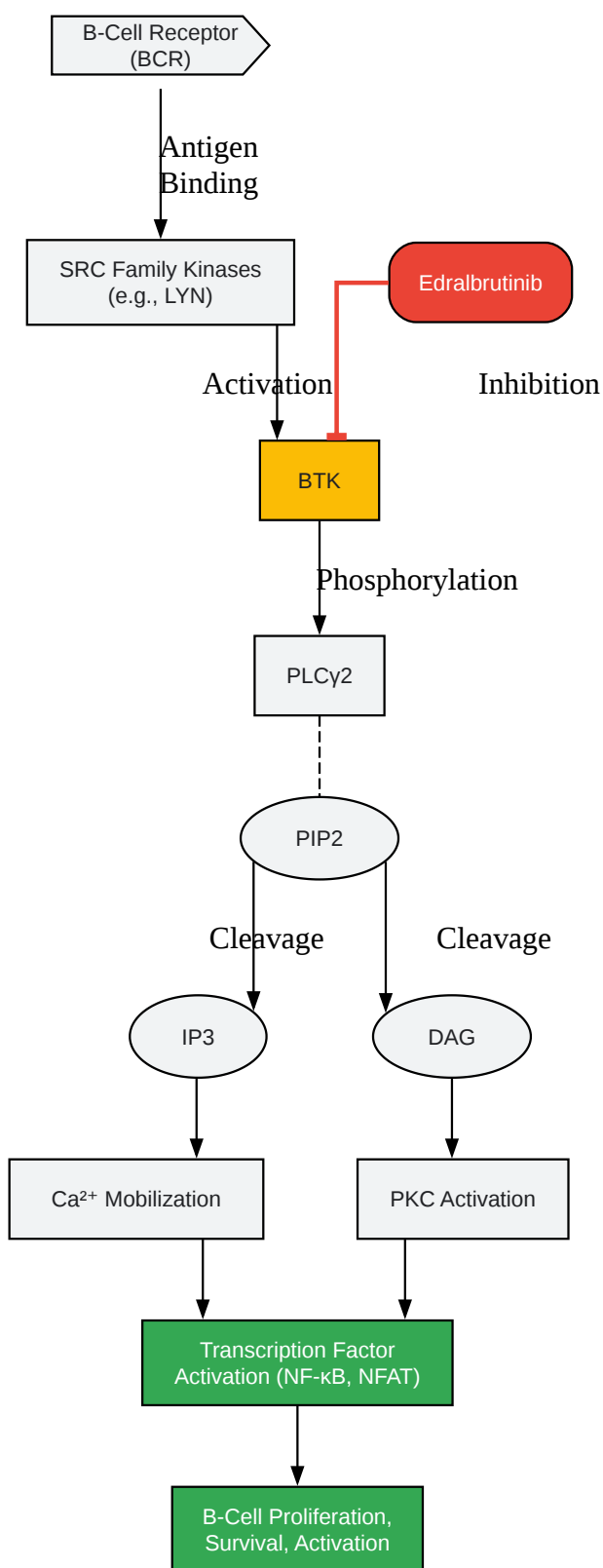
Data sourced from a 2020 European Hematology Association (EHA) Congress presentation.[5]

This profile highlights **Edralbrutinib**'s potent inhibition of BTK and the closely related TEC kinase, while demonstrating significantly lower potency against other kinases such as EGFR, HER2, ITK, and JAK3, which are known off-targets for ibrutinib and are associated with adverse effects.[5][6]

Mechanism of Action and Signaling Pathway

Edralbrutinib functions by irreversibly binding to BTK, thereby blocking its kinase activity.[3] BTK is a crucial non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway.[7][8] Upon BCR engagement, BTK is activated and proceeds to phosphorylate downstream substrates, most notably Phospholipase C gamma 2 (PLCγ2).[8] Activated PLCγ2

then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] These second messengers trigger calcium mobilization and activate Protein Kinase C (PKC), respectively, culminating in the activation of transcription factors that drive B-cell proliferation, survival, and activation.[8] By inhibiting BTK, **Edralbrutinib** effectively halts this entire cascade.[3]



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Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of **Edralbrutinib** on BTK.

Experimental Protocols

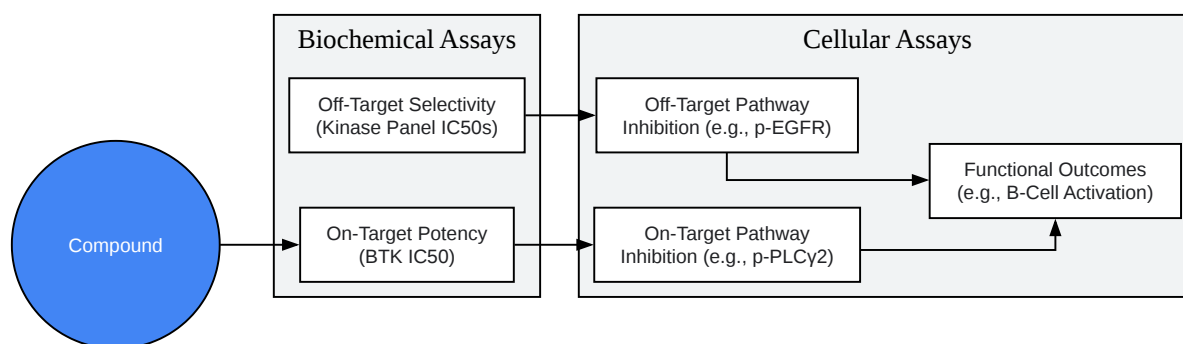
The determination of **Edralbrutinib**'s potency and selectivity involves a combination of biochemical and cell-based assays.

1. Biochemical Kinase Assays (Potency and Selectivity)

- Objective: To determine the direct inhibitory activity of a compound against purified kinase enzymes and calculate the IC50 value.
- Methodology Example (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET): Assays like LanthaScreen® or Z'-LYTE® are commonly used.[2]
 - Reaction Setup: Recombinant human BTK enzyme is incubated with a fluorescently labeled peptide substrate and ATP in a multi-well plate.
 - Compound Addition: A serial dilution of **Edralbrutinib** is added to the wells.
 - Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature. During this time, the kinase phosphorylates the substrate.
 - Detection: A detection solution containing a lanthanide-labeled antibody specific for the phosphorylated substrate is added.
 - Signal Reading: If the substrate is phosphorylated, the antibody binds, bringing the lanthanide donor and the acceptor fluorophore on the peptide into close proximity, generating a FRET signal. The plate is read on a TR-FRET capable plate reader.
 - Data Analysis: The signal intensity is inversely proportional to the kinase inhibition. IC50 curves are generated by plotting the percent inhibition against the logarithm of the inhibitor concentration. The same protocol is repeated for a panel of other purified kinases to determine selectivity.[6]

2. Cellular Assays (On-Target and Off-Target Effects)

- Objective: To confirm the inhibitor's activity within a biological context and assess its effects on cellular signaling pathways.
- Methodology Example (Phospho-Flow Cytometry):
 - Cell Treatment: A B-cell lymphoma cell line (e.g., Ramos) or primary B-cells are treated with varying concentrations of **Edralbrutinib** for a set duration.[9]
 - Cell Stimulation: Cells are stimulated with an anti-IgM antibody to activate the BCR signaling pathway.
 - Fixation and Permeabilization: Cells are fixed to preserve the phosphorylation state of intracellular proteins and then permeabilized to allow antibody entry.
 - Staining: Cells are stained with fluorescently labeled antibodies specific for phosphorylated BTK (p-BTK) and its downstream target, phosphorylated PLCy2 (p-PLCy2).
 - Analysis: The fluorescence intensity of the stained cells is measured using a flow cytometer.
 - Data Analysis: A decrease in the levels of p-BTK and p-PLCy2 in **Edralbrutinib**-treated cells compared to untreated controls indicates on-target pathway inhibition. EC50 values can be calculated from the dose-response data.[9] This method can be adapted to measure off-target effects by stimulating other pathways in different cell types (e.g., EGF stimulation of A431 cells to measure p-EGFR).[2]



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Caption: A generalized workflow for characterizing the potency and selectivity of a BTK inhibitor.

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